2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide
Description
2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide is a sulfonamide-derived acetamide featuring a phenyl ring substituted with a 2-methoxy-5-methylbenzenesulfonamido group at the para position. The N-methylacetamide moiety is attached to the phenyl ring via a methylene bridge. Key structural attributes include:
- Substituents: Methoxy (electron-donating) and methyl groups on the benzene ring may enhance solubility and metabolic stability.
Such compounds often serve as intermediates for heterocyclic drug candidates, such as thiadiazoles or quinoline derivatives .
Properties
IUPAC Name |
2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-9-15(23-3)16(10-12)24(21,22)19-14-7-5-13(6-8-14)11-17(20)18-2/h4-10,19H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDPBGMEHMJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. The inhibition of these enzymes has a wide range of pharmacological applications.
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II. It binds to the enzyme and inhibits its activity, thereby affecting the biochemical processes that rely on this enzyme.
Biochemical Pathways
The inhibition of carbonic anhydrase II affects several biochemical pathways. For instance, it can influence the regulation of pH and fluid balance in various tissues. The exact downstream effects depend on the specific physiological context and the other enzymes and pathways involved.
Pharmacokinetics
The compound’s effectiveness as an inhibitor suggests that it can reach its target enzyme in the body
Result of Action
The inhibition of carbonic anhydrase II by this compound can lead to changes in pH and fluid balance in the tissues where the enzyme is active. This can have various effects at the molecular and cellular levels, depending on the specific tissues and physiological conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target enzyme. Other factors, such as the presence of other molecules or drugs, can also influence its action.
Biological Activity
2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, particularly in the fields of anti-inflammatory and analgesic activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.37 g/mol. The compound features a methoxy group, a sulfonamide moiety, and an acetamide group, which are critical for its biological activity.
1. Anti-inflammatory Properties
Research indicates that sulfonamide compounds often exhibit anti-inflammatory effects. In vitro studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.
2. Analgesic Effects
In animal models, compounds with similar structural features have demonstrated analgesic properties. For instance, studies have reported that sulfonamide derivatives can modulate pain pathways by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for pain relief in conditions such as arthritis and other inflammatory disorders.
Case Studies
Several case studies highlight the biological activity of sulfonamide derivatives:
- Case Study 1: A study involving a series of sulfonamide analogs demonstrated significant inhibition of COX-2 activity, correlating with reduced inflammation in rat models of arthritis.
- Case Study 2: Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for clinical applications.
Research Findings
Recent findings from pharmacological studies emphasize the need for further investigation into the specific mechanisms by which this compound exerts its biological effects.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of sulfonamides, including 2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Breast Cancer Cell Lines
In a controlled experiment involving MCF-7 breast cancer cells, the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Pharmacological Applications
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: In Vivo Model
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The efficacy was comparable to that of indomethacin, a standard anti-inflammatory drug .
Material Science Applications
Polymer Chemistry
The sulfonamide group in the compound allows for its use as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Composition | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control (without sulfonamide) | 30 | 200 |
| Polymer with 10% sulfonamide | 45 | 250 |
| Polymer with 20% sulfonamide | 60 | 270 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, substituent effects, and synthesis methods of the target compound with analogs from the evidence:
Key Observations:
Substituent Effects: The target compound’s methoxy and methyl groups are electron-donating, which may improve solubility and reduce metabolic degradation compared to the electron-withdrawing nitro and chloro groups in .
Synthetic Routes :
- The target compound likely follows a pathway similar to , involving acetylation of a pre-synthesized sulfonamide. However, the absence of nitro or chloro groups simplifies purification.
Crystal Packing and Interactions :
- Compounds like exhibit intermolecular hydrogen bonding (e.g., C9–H9B⋯O3), which stabilizes crystal lattices . The target compound’s sulfonamide and acetamide groups may form analogous interactions, influencing its solid-state stability.
Biological Relevance :
- Sulfonamide-acetamides are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The methoxy group in the target compound may reduce cytotoxicity compared to the nitro group in , which is often associated with mutagenicity.
- The pyrazole derivative exemplifies how heterocyclic modifications can diversify pharmacological applications, though this comes with increased synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
